molecular formula C12H22N2O2S B1466328 2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid CAS No. 1469787-12-9

2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid

Cat. No. B1466328
CAS RN: 1469787-12-9
M. Wt: 258.38 g/mol
InChI Key: LWWCFKCFPKJZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid (TPA) is an organic compound that belongs to the group of piperazine derivatives. It is a colorless, odorless, and crystalline solid that is soluble in water, ethanol, and other organic solvents. TPA has a variety of uses in scientific research, including in the synthesis of other compounds, as a catalyst, and in the study of its biochemical and physiological effects on the body.

Scientific Research Applications

Cancer Therapeutics

Compounds with the piperazine moiety have been explored for their potential in cancer treatment. Specifically, derivatives similar to 2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid have shown efficacy against human breast cancer cells by targeting Poly (ADP-Ribose) Polymerase (PARP) . These compounds can induce cell death in cancer cells, making them promising candidates for developing new cancer therapies.

Antipsychotic Medication Development

Piperazine derivatives are also being investigated as atypical antipsychotic agents . They exhibit affinity for D2 and 5-HT2A receptors, which are crucial in the pharmacological treatment of schizophrenia. The compounds have been tested for their in vitro and in vivo pharmacological activity, showing promise as novel therapeutic agents without the severe side effects of current medications.

Apoptosis Induction

Another application is in the induction of apoptosis, the process of programmed cell death, which is a vital component of various medical treatments, including cancer therapy. Substituted piperazin-1-yl compounds have been studied for their ability to induce apoptosis in specific cancer cell lines, such as BT-474 cells . This application is critical for developing drugs that can selectively target and eliminate cancerous cells.

properties

IUPAC Name

2-[4-(thian-4-yl)piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S/c1-10(12(15)16)13-4-6-14(7-5-13)11-2-8-17-9-3-11/h10-11H,2-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWCFKCFPKJZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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